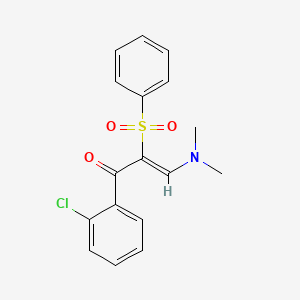
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, commonly referred to as chlorophenyl-dimethylamino-phenylsulfonyl-propen-1-one (CDPSP), is a synthetic organic compound with a wide range of applications in scientific research. CDPSP is a useful reagent in organic synthesis, and has been used in various biochemical and physiological studies. In particular, it has been used to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
Research has delved into the crystal and molecular structures of symmetric vinamidinium salts, which include compounds with structures related to "1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one". These compounds exhibit non-linear optical (NLO) properties due to their distinct molecular structures, with C-N bonds showing pseudo double bond character, indicating potential applications in optical technologies (Sridhar et al., 2002).
Antimicrobial Applications
A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating the phenylsulfonyl moiety, have been synthesized, showing significant antimicrobial activities. These compounds, related to the chemical structure of interest, have outperformed reference drugs in tests against various bacteria and fungi, showcasing their potential as antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Nonlinear Optical Absorption
Another research focus has been on the synthesis and nonlinear optical absorption of novel chalcone derivative compounds. These studies have found that certain compounds related to "1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one" demonstrate unique nonlinear optical behaviors, such as a switchover from saturable absorption (SA) to reverse saturable absorption (RSA) under varying laser intensities. This suggests their utility in developing optical devices, including optical limiters (Rahulan et al., 2014).
Material Science and Chemistry
The chemical and material science domains have also explored the applications of compounds with similar structures in synthesizing new materials. For instance, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation processes, employing related compound structures as intermediates, indicates the role of these compounds in developing new chemical synthesis pathways and materials with potential applications across various industries (Xu et al., 2010).
Environmental Applications
Studies on the controllable soil degradation rate of sulfonylurea herbicides, which include modifications of the compound of interest, have shown that certain derivatives can be designed to degrade at desired rates in the soil. This research is crucial for developing eco-friendly agricultural chemicals with minimized environmental impact (Zhou et al., 2020).
Propiedades
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-19(2)12-16(17(20)14-10-6-7-11-15(14)18)23(21,22)13-8-4-3-5-9-13/h3-12H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVSADCLGJVRD-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=CC=C1Cl)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

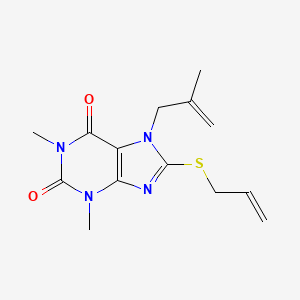
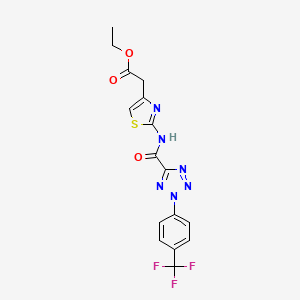
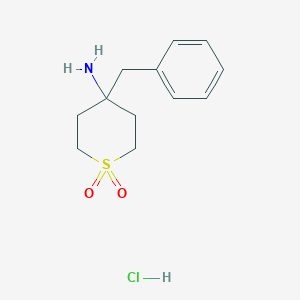
![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2724005.png)

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)

![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)

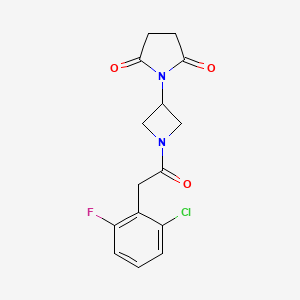

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)furan-3-carboxamide](/img/structure/B2724021.png)